![molecular formula C14H10N2O2 B1649626 2-Anilino-4H-3,1-benzoxazin-4-one CAS No. 1026-16-0](/img/structure/B1649626.png)
2-Anilino-4H-3,1-benzoxazin-4-one
Overview
Description
2-Anilino-4H-3,1-benzoxazin-4-one is a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications . Some of them are used as an elastase inhibitor, anti-neoplastic agent, enzyme inhibitor, protease inhibitor, and fungicidal . In addition, they are used as a starting material for the preparation of 2,3-disubstituted 4(3H)-quinazolinone derivatives, which are known to have medicinal properties .
Synthesis Analysis
A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in the literature . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis
The molecular structure of 2-Anilino-4H-3,1-benzoxazin-4-one is characterized by a benzoxazinone ring, which is a significant category of heterocyclic compounds . The benzoxazinone ring is formed from intermediate formula 1 and cyclizing agents .Chemical Reactions Analysis
The iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide is an effective cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .Scientific Research Applications
Antihypertensive Activity
The derivatives of 2-Anilino-4H-3,1-benzoxazin-4-one exhibit potential in antihypertensive activity. A study conducted by Clark et al. (1983) focused on synthesizing 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones and evaluating their antihypertensive activity. The most active compound showed potential for both central and peripheral antihypertensive mechanisms (Clark et al., 1983).
Synthesis Methodologies
Significant research has been done on developing efficient synthesis methods for 2-Anilino-4H-3,1-benzoxazin-4-one derivatives. Shariat et al. (2013) described a one-pot method using an iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent, offering a simpler alternative to previous methods (Shariat et al., 2013).
Ecological Role and Bioactivity
The bioactivity and ecological role of benzoxazinones, including 2-Anilino-4H-3,1-benzoxazin-4-one, have been rediscovered in recent research. Macias et al. (2009) highlighted their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are also considered for natural herbicide models due to their promising sources of bioactive compounds (Macias et al., 2009).
Advanced Material Synthesis
Research by Andreu et al. (2006) explored the synthesis of benzoxazines containing glycidyl groups, which could be used in advanced material applications like corrosion-resistant coatings. Their study indicated the potential for innovative uses in materials science (Andreu et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-anilino-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)16-14(18-13)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMLXNZZKFQMMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343472 | |
Record name | 2-anilino-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-4H-3,1-benzoxazin-4-one | |
CAS RN |
1026-16-0 | |
Record name | 2-anilino-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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